N-(3-sec-butoxyphenyl)-2-phenylacetamide
Description
N-(3-sec-butoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a sec-butoxy group (-O-sec-butyl) attached to the phenyl ring at the 3-position. The sec-butoxy group is an electron-donating substituent via resonance, which may influence reactivity, solubility, and biological activity. This compound likely shares synthetic routes with other N-substituted 2-phenylacetamides, such as alkylation under phase-transfer catalysis (PTC) conditions .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-butan-2-yloxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)21-17-11-7-10-16(13-17)19-18(20)12-15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
JXCMBKSIQQIGJH-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(4-Nitrophenyl)-2-phenylacetamide
- Substituent : Nitro group (4-position).
- Electronic Effect : Strong electron-withdrawing.
- Reactivity : Exhibits higher reactivity in benzylation reactions compared to N-phenyl-2-phenylacetamide due to enhanced electrophilicity at the nitrogen atom. The nitro group stabilizes the transition state, favoring N-alkylation over O-alkylation .
N-(4-Methylphenyl)-2-phenylacetamide
- Substituent : Methyl group (4-position).
- Electronic Effect : Electron-donating.
- Reactivity : Lower reactivity compared to nitro-substituted analogs. Methyl groups reduce electrophilicity, leading to slower reaction rates under PTC conditions .
N-(3-sec-butoxyphenyl)-2-phenylacetamide
- Substituent : sec-Butoxy group (3-position).
- Electronic Effect : Electron-donating via resonance.
- Reactivity: Expected to exhibit moderate reactivity.
Table 1: Substituent Effects on Alkylation Reactivity
Table 2: Bioactivity of Selected Analogs
Physical Properties and Solubility
- Crystallinity : N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide forms stable crystals due to hydrogen bonding, a property likely shared with sec-butoxy analogs .
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